Mal-Phe-C4-VC-PAB-DMEA-PNU-159682

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C70H83N9O22 |

|---|---|

分子量 |

1402.5 g/mol |

IUPAC 名称 |

[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |

InChI |

InChI=1S/C70H83N9O22/c1-36(2)57(75-49(81)15-8-11-38-18-22-41(23-19-38)79-50(82)24-25-51(79)83)64(89)74-44(13-10-26-72-67(71)90)63(88)73-40-20-16-39(17-21-40)34-97-68(91)76(4)27-28-77(5)69(92)98-35-48(80)70(93)32-43-54(61(87)56-55(59(43)85)58(84)42-12-9-14-46(94-6)53(42)60(56)86)47(33-70)100-52-31-45-62(37(3)99-52)101-65-66(95-7)96-30-29-78(45)65/h9,12,14,16-25,36-37,44-45,47,52,57,62,65-66,85,87,93H,8,10-11,13,15,26-35H2,1-7H3,(H,73,88)(H,74,89)(H,75,81)(H3,71,72,90)/t37-,44-,45-,47-,52-,57-,62+,65+,66-,70-/m0/s1 |

InChI 键 |

MQEXMWGXCVPEOU-KYJWDNHDSA-N |

手性 SMILES |

C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)COC(=O)N(C)CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC8=CC=C(C=C8)N9C(=O)C=CC9=O)O)N1CCO[C@@H]([C@H]1O2)OC |

规范 SMILES |

CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)COC(=O)N(C)CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC8=CC=C(C=C8)N9C(=O)C=CC9=O)O)N1CCOC(C1O2)OC |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mal-Phe-C4-VC-PAB-DMEA-PNU-159682 Drug-Linker Conjugate for Antibody-Drug Conjugates (ADCs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Mal-Phe-C4-VC-PAB-DMEA-PNU-159682, a sophisticated drug-linker conjugate designed for the development of potent and targeted Antibody-Drug Conjugates (ADCs). This document details the chemical structure, mechanism of action, relevant quantitative data, and key experimental protocols associated with this conjugate. The guide is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development, offering insights into the rational design and application of this advanced ADC technology.

Introduction

Antibody-drug conjugates represent a rapidly advancing class of targeted cancer therapeutics. These complex molecules combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent, delivered via a specialized linker. The this compound is a state-of-the-art drug-linker system that embodies the key principles of modern ADC design: stability in circulation and controlled, targeted release of the cytotoxic payload within cancer cells.

This system comprises a highly potent cytotoxic payload, PNU-159682, connected to a multi-component linker. The linker is meticulously designed to be stable in the bloodstream and to undergo specific cleavage within the lysosomal compartment of target cells, thereby ensuring a wide therapeutic window.

Chemical Structure and Components

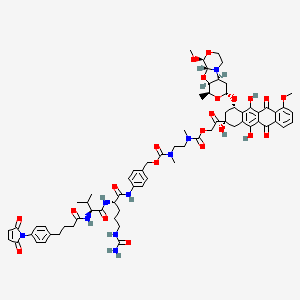

The this compound is a complex molecule with a modular design. Its full chemical name is {4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[(2S)-2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanamido]-3-phenylpropanamido]-3-methylbutanamido]pentanamido]phenyl}methyl N-{2-[({[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-{[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-tetrahydro-2H-pyran-2-yl]oxy}-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl]oxy}carbonyl)(methyl)amino]ethyl}-N-methylcarbamate.

Molecular Formula: C₇₀H₈₃N₉O₂₂[1][2] Molecular Weight: 1402.46 g/mol [1][2]

The structure can be deconstructed into two primary components: the linker system and the cytotoxic payload.

The Linker System: Mal-Phe-C4-VC-PAB-DMEA

The linker is a critical element that connects the antibody to the payload, influencing the ADC's stability, pharmacokinetics, and efficacy.

-

Maleimide (Mal): This functional group facilitates the covalent attachment of the drug-linker to the monoclonal antibody.[] It reacts specifically with thiol (-SH) groups on cysteine residues of the antibody, forming a stable thioether bond.

-

Phenylalanine-C4 (Phe-C4): This component acts as a spacer, providing distance between the antibody and the payload to potentially reduce steric hindrance and improve accessibility of the cleavage site.

-

Valine-Citrulline (VC): This dipeptide sequence is a key feature of the linker, designed to be specifically cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[] This enzymatic cleavage is the primary mechanism for payload release within the target cell.

-

p-Aminobenzylcarbamate (PAB): The PAB group serves as a self-immolative spacer.[] Following the cleavage of the Val-Cit dipeptide by cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the active cytotoxic drug.

-

Dimethylaminoethyl (DMEA): The DMEA moiety is included to enhance the solubility and improve the pharmacokinetic properties of the drug-linker conjugate, which can contribute to reduced aggregation and better in vivo performance.[]

The Cytotoxic Payload: PNU-159682

PNU-159682 is an exceptionally potent cytotoxic agent, making it an ideal payload for ADCs where high potency is required to eradicate target cancer cells.

-

Classification: It is a metabolite of the anthracycline nemorubicin.[1][4]

-

Mechanism of Action: PNU-159682 is a potent inhibitor of DNA topoisomerase II.[5] By intercalating into DNA and inhibiting this crucial enzyme, it leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis and cell death.[5]

-

Potency: It is reported to be over 3,000-fold more cytotoxic than its parent compounds, nemorubicin (MMDX) and doxorubicin.[1][4]

Mechanism of Action of the ADC

The therapeutic effect of an ADC constructed with this compound is achieved through a multi-step process that ensures targeted delivery and activation of the cytotoxic payload.

Quantitative Data

The potency of the PNU-159682 payload is a key determinant of the efficacy of ADCs constructed with this drug-linker. The following tables summarize relevant in vitro cytotoxicity data.

Table 1: In Vitro Cytotoxicity of PNU-159682 in Human Tumor Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

| BJAB.Luc | Burkitt's Lymphoma | 0.10 |

| Granta-519 | Mantle Cell Lymphoma | 0.020 |

| SuDHL4.Luc | Diffuse Large B-cell Lymphoma | 0.055 |

| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.1 |

| SKRC-52 | Renal Cell Carcinoma | 25 |

Data sourced from MedChemExpress product information, citing relevant studies.

Table 2: Comparative In Vitro Cytotoxicity (IC₇₀) of PNU-159682 and Related Anthracyclines

| Cell Line | PNU-159682 (nM) | MMDX (nM) | Doxorubicin (nM) |

| HT-29 | 0.577 | 68 | 181 |

| A2780 | 0.39 | - | - |

| DU145 | 0.128 | - | - |

| EM-2 | 0.081 | - | - |

| Jurkat | 0.086 | - | - |

| CEM | 0.075 | 578 | 1717 |

Data reflects the significantly higher potency of PNU-159682. Sourced from MedChemExpress product information, citing relevant studies.

Table 3: Pharmacokinetic Parameters of an Anti-CD22 ADC in Chinese Patients with NHL (Illustrative)

| Parameter | Value | Unit |

| Cmax (at 480 mg/m²) | ~100 | µg/mL |

| Tmax | ~3 | hours |

| t½ (alpha) | ~20-30 | hours |

| t½ (beta) | ~200-300 | hours |

Note: This data is for a chimeric anti-CD22 monoclonal antibody and serves as a representative example of ADC pharmacokinetics. Specific data for an ADC with the this compound linker may vary.[6]

Experimental Protocols

The following section provides detailed methodologies for key experiments relevant to the development and evaluation of ADCs using the this compound conjugate.

ADC Conjugation via Maleimide-Thiol Chemistry

This protocol outlines the general procedure for conjugating the maleimide-activated drug-linker to a monoclonal antibody.

Protocol:

-

Antibody Reduction:

-

Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.0-7.5).

-

Add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to the antibody solution. The molar ratio of reducing agent to antibody will determine the number of interchain disulfide bonds that are reduced and, consequently, the drug-to-antibody ratio (DAR).

-

Incubate at 37°C for 30-90 minutes.

-

Remove the excess reducing agent using a desalting column.

-

-

Conjugation:

-

Dissolve the this compound in a suitable solvent (e.g., DMSO).

-

Add the drug-linker solution to the reduced antibody solution. The reaction is typically performed at 4°C or room temperature for 1-4 hours.

-

-

Quenching:

-

Add a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups and stop the conjugation reaction.

-

-

Purification:

-

Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and other impurities.

-

-

Characterization:

-

Characterize the final ADC product to determine the DAR, purity, and extent of aggregation using techniques such as UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.

-

In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine the cytotoxicity of a compound based on the measurement of cellular protein content.[7][8][9][10][11]

Protocol:

-

Cell Seeding:

-

Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the ADC, unconjugated antibody (as a negative control), and free PNU-159682 (as a positive control).

-

Add the compounds to the cells and incubate for a defined period (e.g., 72-120 hours).

-

-

Cell Fixation:

-

Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

-

-

Staining:

-

Wash the plates with water and stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

-

Washing:

-

Remove the unbound dye by washing with 1% acetic acid.

-

-

Solubilization and Measurement:

-

Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Measure the optical density (OD) at approximately 510-565 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value by plotting the viability against the logarithm of the compound concentration.

-

Topoisomerase II Inhibition Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[12][13][14][15][16]

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, kDNA substrate, and various concentrations of the test compound (e.g., released PNU-159682).

-

-

Enzyme Addition:

-

Add purified human topoisomerase II enzyme to initiate the reaction. Include a "no enzyme" control and an "enzyme only" control.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto an agarose gel and perform electrophoresis.

-

-

Visualization and Analysis:

-

Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light.

-

Inhibition of topoisomerase II activity is indicated by the persistence of the catenated kDNA network (which remains in the well) and a decrease in the amount of decatenated DNA minicircles (which migrate into the gel).

-

Conclusion

The this compound drug-linker conjugate is a highly sophisticated and potent tool for the development of next-generation antibody-drug conjugates. Its rational design, incorporating a highly potent payload with a linker system that ensures stability in circulation and specific intracellular release, provides a strong foundation for creating ADCs with a wide therapeutic index. The experimental protocols detailed in this guide offer a framework for the successful synthesis, characterization, and evaluation of ADCs utilizing this advanced technology. Further research and clinical development of ADCs based on this and similar drug-linker systems hold great promise for the future of targeted cancer therapy.

References

- 1. This compound | Drug-Linker Conjugates for ADC | 2259318-54-0 | Invivochem [invivochem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and tolerability of human mouse chimeric anti-CD22 monoclonal antibody in Chinese patients with CD22-positive non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. benchchem.com [benchchem.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. benchchem.com [benchchem.com]

- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. topogen.com [topogen.com]

- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 16. benchchem.com [benchchem.com]

PNU-159682 Payload: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of PNU-159682, a highly potent anthracycline derivative and a key payload in the development of next-generation antibody-drug conjugates (ADCs). As a metabolite of the anthracycline nemorubicin, PNU-159682 exhibits exceptionally strong cytotoxic activity, making it a powerful agent for targeted cancer therapies.[][2] Its mechanism of action, characterized by DNA interaction and topoisomerase II inhibition, results in irreversible damage to cancer cells. This guide consolidates preclinical data, outlines experimental methodologies, and visualizes the core pathways involved in its anticancer effects.

Core Mechanism of Action

PNU-159682 is a potent DNA topoisomerase II inhibitor and a DNA intercalating agent.[][2][3] Its cytotoxic effects are primarily delivered through a dual-action assault on the integrity and function of cellular DNA.

When deployed as an ADC payload, the molecule follows a targeted delivery sequence:

-

Targeting and Internalization: The ADC's monoclonal antibody specifically binds to a target antigen on the surface of a cancer cell.

-

Payload Release: Following internalization, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the active PNU-159682 payload into the cytoplasm.

-

Nuclear Translocation: The released PNU-159682 translocates to the nucleus.

-

DNA Damage: Inside the nucleus, PNU-159682 intercalates into the DNA and inhibits topoisomerase II.[][3] This action prevents the re-ligation of DNA strands during replication, leading to the formation of permanent double-strand breaks.[]

-

Cellular Response: This irreversible DNA damage inhibits DNA replication and repair, and subsequently halts RNA and protein synthesis.[3] The cell cycle is arrested, primarily in the S-phase, and the cell is ultimately driven into apoptosis.[3][4]

This sequence ensures that the payload's potent cytotoxicity is concentrated on antigen-expressing tumor cells, maximizing efficacy while minimizing systemic toxicity.

Quantitative Data: Potency and Efficacy

PNU-159682 is distinguished by its extraordinary potency, which is often orders of magnitude greater than its parent compounds, nemorubicin (MMDX) and the widely used chemotherapeutic doxorubicin.[5][6]

In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of PNU-159682 and related ADCs across various human tumor cell lines.

| Cell Line | Cancer Type | Compound | Metric | Value | Citation(s) |

| Panel of human tumor cell lines | Various | PNU-159682 | IC70 | 0.07 - 0.58 nM | [][2] |

| HT-29 | Colon Carcinoma | PNU-159682 | IC70 | 0.577 nM | [2] |

| A2780 | Ovarian Carcinoma | PNU-159682 | IC70 | 0.39 nM | [2] |

| DU145 | Prostate Carcinoma | PNU-159682 | IC70 | 0.128 nM | [2] |

| EM-2 | Myeloid Leukemia | PNU-159682 | IC70 | 0.081 nM | [2] |

| Jurkat | T-cell Leukemia | PNU-159682 | IC70 | 0.086 nM | [2] |

| CEM | T-cell Leukemia | PNU-159682 | IC70 | 0.075 nM | [2] |

| SKRC-52 (CAIX-expressing) | Renal Carcinoma | PNU-159682 | IC50 | 25 nM | [][2] |

| BJAB.Luc | B-cell Lymphoma | anti-CD22-NMS249 | IC50 | 0.058 nM | [2] |

| Granta-519 | Mantle Cell Lymphoma | anti-CD22-NMS249 | IC50 | 0.030 nM | [2] |

| SuDHL4.Luc | B-cell Lymphoma | anti-CD22-NMS249 | IC50 | 0.0221 nM | [2] |

| WSU-DLCL2 | B-cell Lymphoma | anti-CD22-NMS249 | IC50 | 0.01 nM | [2] |

Preclinical In Vivo Efficacy

Preclinical studies in murine models demonstrate the potent antitumor activity of PNU-159682 both as a standalone agent at very low doses and as an ADC payload.

| Model | Compound / ADC | Dosage | Key Finding | Citation(s) |

| Disseminated murine L1210 leukemia | PNU-159682 | 15 µg/kg (i.v., single dose) | Exhibited significant antitumor activity at the maximum tolerated dose. | [][2] |

| MX-1 human mammary carcinoma xenograft | PNU-159682 | 4 µg/kg | Demonstrated potent antitumor effects. | [][2] |

| SKRC-52 xenograft | PNU-159682 | 25 nmol/kg | Showed a potent antitumor effect. | [] |

| BJAB.Luc xenograft | anti-CD22-NMS249 | 2 mg/kg (single dose) | Resulted in complete tumor remission. | [2] |

Experimental Protocols

The evaluation of PNU-159682 and its conjugates relies on a series of established in vitro and in vivo assays to quantify its biological activity.

In Vitro Cytotoxicity Assessment (Sulforhodamine B Assay)

This assay is used to determine the cytotoxic effects of PNU-159682 on human tumor cell lines.[2]

-

Cell Plating: Human tumor cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Exposure: Cells are exposed to a range of concentrations of PNU-159682 (e.g., 0-500 nM) for a short duration, typically 1 hour.[2]

-

Washout and Incubation: The compound-containing medium is removed, and cells are washed and cultured in a compound-free medium for a period of 72 hours to allow for the cytotoxic effects to manifest.[2]

-

Cell Fixation: Cells are fixed to the plate, typically with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B, a dye that binds to cellular proteins.

-

Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read on a plate reader, which is proportional to the number of living cells.

-

Data Analysis: The IC50 or IC70 values (the concentration of the drug that inhibits cell growth by 50% or 70%, respectively) are calculated by plotting cell viability against drug concentration.

Topoisomerase II Activity Assay (Unknotting Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of topoisomerase II.

-

Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as the substrate.

-

Enzyme Reaction: Topoisomerase II is incubated with kDNA in the presence or absence of PNU-159682 (e.g., at 100 μM).[][2] The enzyme acts to "unknot" or decatenate the kDNA into individual circles.

-

Reaction Termination: The reaction is stopped, typically by adding a detergent like SDS.

-

Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. The unknotted, circular DNA migrates faster through the gel than the large, knotted kDNA network.

-

Analysis: The gel is stained with a DNA-binding dye and visualized. Inhibition of the enzyme is observed as a reduction in the amount of unknotted DNA product compared to the control. Studies indicate that PNU-159682 is a weak inhibitor of the unknotting activity at high concentrations.[][2]

References

The Core Mechanism of Valine-Citrulline Linker Cleavage: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of modern antibody-drug conjugates (ADCs), offering a sophisticated mechanism for the targeted release of potent cytotoxic payloads. Its design balances high stability in systemic circulation with efficient and specific cleavage within the target tumor cell, thereby widening the therapeutic window of highly potent anticancer agents. This technical guide provides a comprehensive exploration of the core mechanism of Val-Cit linker cleavage, supported by quantitative data, detailed experimental protocols, and visualizations to aid in the research and development of next-generation ADCs.

The Valine-Citrulline Linker: A Tripartite System for Conditional Payload Release

The Val-Cit linker is a key component of a three-part system that ensures the controlled delivery and release of a cytotoxic drug.[1] The strategic design of each component is crucial to the overall efficacy and safety of the ADC.

-

Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as a specific recognition motif for lysosomal proteases, most notably cathepsin B, which is often overexpressed in the tumor microenvironment.[2] The choice of valine and citrulline provides a balance between stability in the bloodstream, where cathepsin B activity is minimal at physiological pH, and susceptibility to cleavage in the acidic environment of the lysosome.[1]

-

p-Aminobenzylcarbamate (PABC) Spacer: This self-immolative spacer connects the dipeptide to the cytotoxic payload.[1] Its primary function is to ensure the release of the payload in its unmodified and fully active form following the cleavage of the Val-Cit dipeptide.[1] Attaching a bulky drug directly to the dipeptide could otherwise sterically hinder the enzyme's access to the cleavage site.[3]

-

Cytotoxic Payload: This is the pharmacologically active agent, such as monomethyl auristatin E (MMAE), which is responsible for inducing cell death upon its release.[1]

The Journey to Cleavage: ADC Internalization and Lysosomal Trafficking

The cleavage of the Val-Cit linker is the culmination of a series of events that begins with the binding of the ADC to its target antigen on the surface of a cancer cell.

Upon binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis, initially forming an early endosome.[4] This endosome matures and fuses with a lysosome, a cellular organelle characterized by an acidic internal pH (4.5-5.5) and a high concentration of degradative enzymes, including cathepsin B.[2] It is within this harsh lysosomal environment that the Val-Cit linker is primed for cleavage.

The Enzymatic Cleavage Mechanism of the Val-Cit Linker by Cathepsin B

Cathepsin B, a cysteine protease, recognizes the Val-Cit dipeptide and catalyzes the hydrolysis of the amide bond between citrulline and the PABC spacer.[5] This enzymatic reaction is the critical trigger for the release of the cytotoxic payload.[5]

The cleavage process initiates a self-immolative cascade of the PABC spacer, which rapidly decomposes to release the unmodified, active drug, along with carbon dioxide and an aromatic remnant.[5]

While cathepsin B is the primary enzyme responsible for Val-Cit linker cleavage, other lysosomal proteases such as cathepsins L, S, and F can also contribute to this process, providing a degree of redundancy in the drug release mechanism.[3]

Quantitative Analysis of Val-Cit Linker Cleavage

The efficiency of linker cleavage by cathepsin B is a critical parameter in ADC design. While direct kinetic parameters for full ADCs are often proprietary, comparative studies using model substrates provide valuable insights.

Table 1: Kinetic Parameters for Cathepsin B Cleavage of Peptide Substrates

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Notes | Reference |

| Z-FR-AMC | 210 | 4.9 | 23,300 | 6.0 | Common cathepsin B substrate | [6] |

| Z-RR-AMC | 1200 | 1.8 | 1,500 | 6.0 | Substrate for endopeptidase activity | [6] |

| Abz-GIVRAK(Dnp)-OH | - | - | 156 | 7.2 | Substrate for dipeptidyl carboxypeptidase activity | [6] |

| Val-Cit-PABC-Fluorophore | - | - | 8500 (RFU) | - | Endpoint assay relative fluorescence | [5] |

| Val-Ala-PABC-Fluorophore | - | - | 6200 (RFU) | - | Endpoint assay relative fluorescence | [5] |

| Note: Direct comparison of kcat/Km values should be made with caution due to variations in experimental conditions and substrate reporters. RFU = Relative Fluorescence Units. |

Studies have shown that the Val-Cit linker is efficiently cleaved by cathepsin B.[7] The acidic environment of the lysosome is optimal for cathepsin B activity, with the enzyme exhibiting preferential cleavage in the pH range of 4.6-5.8.[4][8]

Plasma Stability: A Critical Consideration

An ideal ADC linker must remain stable in the systemic circulation to prevent premature release of the cytotoxic payload and associated off-target toxicity. The Val-Cit linker generally exhibits high stability in human plasma.[9][10] However, it shows significant instability in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c).[9][11] This species-specific difference is a crucial consideration in the preclinical evaluation of ADCs.

Table 2: Comparative Plasma Stability of Val-Cit Linkers

| Linker | Species | Half-life (t1/2) | Key Findings | Reference |

| Val-Cit | Human | Stable (>230 days) | Generally stable in human plasma. | [11] |

| Val-Cit | Mouse | ~2 days | Unstable due to cleavage by carboxylesterase 1c (Ces1c). | [9] |

| Val-Cit | Rat | 20% payload loss after 1 week | Susceptible to premature cleavage. | [9] |

| Glu-Val-Cit (EVCit) | Mouse | ~12 days | Addition of glutamic acid significantly improves stability in mouse plasma. | [9] |

Downstream Signaling of a Released Payload: The Case of MMAE

Once released, the cytotoxic payload exerts its therapeutic effect. Monomethyl auristatin E (MMAE), a potent anti-mitotic agent, is a commonly used payload in conjunction with Val-Cit linkers. MMAE functions by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[12]

The apoptotic signaling cascade initiated by MMAE involves the intrinsic pathway, characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.[12][13]

Experimental Protocols

Accurate and reproducible experimental methods are essential for the evaluation of Val-Cit linker cleavage and ADC stability.

In Vitro Cathepsin B Cleavage Assay

This assay is designed to quantify the rate of payload release from a Val-Cit-linked ADC upon incubation with recombinant human cathepsin B.

Materials:

-

Val-Cit-linked ADC

-

Recombinant human cathepsin B

-

Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)

-

Activation Buffer (e.g., Assay Buffer with 5 mM DTT)

-

Quenching Solution (e.g., acetonitrile with an internal standard)

-

HPLC or LC-MS/MS system

Procedure:

-

Enzyme Activation: Activate cathepsin B in the Activation Buffer according to the manufacturer's protocol (e.g., 15 minutes at 37°C).[14]

-

Reaction Setup: In a microcentrifuge tube, combine the ADC and activated cathepsin B in the assay buffer.[14]

-

Incubation: Incubate the reaction mixture at 37°C.[14]

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[5]

-

Reaction Quenching: Immediately terminate the reaction by adding an excess of the cold quenching solution to the aliquot.[14]

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.[5]

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.[14][15]

-

Data Analysis: Plot the concentration of the released payload against time to determine the release kinetics.[5]

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC linker in plasma from different species.

Materials:

-

ADC of interest

-

Pooled plasma (e.g., human, mouse, rat)

-

Phosphate-buffered saline (PBS)

-

Analytical system (e.g., ELISA or LC-MS/MS)

Procedure:

-

Incubation: Incubate the ADC at a final concentration (e.g., 100 µg/mL) in plasma at 37°C.[11]

-

Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).[11]

-

Sample Storage: Immediately freeze the collected samples at -80°C to stop any further reactions.[11]

-

Analysis: Quantify the amount of intact ADC or released payload over time using a validated analytical method such as ELISA or LC-MS/MS.[16]

-

Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability of the linker and calculate the plasma half-life (t1/2).[9]

Conclusion

The cathepsin B-mediated cleavage of the Val-Cit linker is a highly effective and well-characterized mechanism for achieving tumor-specific drug release in antibody-drug conjugates. This intricate process, from ADC internalization and lysosomal trafficking to enzymatic cleavage and payload-induced apoptosis, relies on a series of well-defined biological and chemical events. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental validation, is paramount for the rational design and successful development of the next generation of safe and effective ADCs. The provided data, protocols, and visualizations serve as a valuable resource for researchers dedicated to advancing this promising class of cancer therapeutics.

References

- 1. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. preprints.org [preprints.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the DMEA Moiety in Enhancing ADC Linker Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of antibody-drug conjugates (ADCs) is a critical determinant of their therapeutic index, influencing manufacturing, stability, pharmacokinetics, and ultimately, clinical efficacy. A key strategy to mitigate the hydrophobicity of potent cytotoxic payloads is the incorporation of hydrophilic moieties within the linker component. This technical guide provides an in-depth examination of the function of the N,N-dimethylethylenediamine (DMEA) moiety as a hydrophilic building block in ADC linkers. Through a detailed analysis of its physicochemical properties, synthesis, and impact on overall ADC characteristics, this guide demonstrates the utility of DMEA in modern ADC design.

Introduction: The Challenge of ADC Solubility

Antibody-drug conjugates represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic agent. However, the inherent hydrophobicity of many payloads can lead to ADC aggregation, poor stability, and rapid clearance from circulation. The linker, which connects the antibody to the payload, plays a pivotal role in modulating the overall physicochemical properties of the ADC. The incorporation of hydrophilic components into the linker is a widely adopted strategy to enhance solubility and improve the developability of ADCs.

The DMEA Moiety: A Hydrophilic Building Block

N,N-dimethylethylenediamine (DMEA) is a diamine that can be incorporated into ADC linkers, often as part of a self-immolative spacer. Its structure, featuring a tertiary amine, contributes to the overall hydrophilicity of the linker and, consequently, the ADC. The presence of the DMEA moiety can lead to improved aqueous solubility, reduced aggregation, and more favorable pharmacokinetic profiles.

Physicochemical Properties and Mechanism of Action

The tertiary amine group of the DMEA moiety is basic and can be protonated at physiological pH, introducing a positive charge. This charge enhances the interaction of the linker with the aqueous environment, thereby increasing its solubility. In the context of a self-immolative spacer, such as a p-aminobenzyl carbamate (PABC) system, the DMEA is positioned to be released along with the payload upon cleavage of the linker by intracellular enzymes. The hydrophilic nature of the DMEA-containing fragment can further aid in the efficient release and diffusion of the payload within the target cell.

The following diagram illustrates a common workflow for evaluating the impact of linker modifications on ADC properties.

Quantitative Analysis of DMEA Moiety's Impact on Solubility

While direct comparative data for linkers with and without the DMEA moiety is not extensively published in a head-to-head format, the inclusion of hydrophilic components like DMEA is a recognized strategy to improve ADC solubility. The following table summarizes hypothetical comparative data based on the established principles of linker hydrophilicity.

| Linker Moiety | Hydrophobicity (HIC Retention Time) | Aggregation (SEC, % High Molecular Weight Species) | Aqueous Solubility |

| Standard Linker (without DMEA) | Higher | Increased | Lower |

| DMEA-containing Linker | Lower | Decreased | Higher |

| PEG4-containing Linker | Lower | Decreased | Higher |

Experimental Protocols

Synthesis of a DMEA-Containing Linker Intermediate

The following protocol describes a key step in the synthesis of a DMEA-containing self-immolative linker, specifically the preparation of N-(Boc)-N,N'-dimethylethylenediamine.

Materials:

-

N,N'-dimethylethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dry Dichloromethane (DCM)

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve N,N'-dimethylethylenediamine (3 equivalents) in dry DCM under a nitrogen atmosphere and cool the solution to 0°C.[1]

-

Dissolve Boc₂O in dry DCM.

-

Slowly add the Boc₂O solution to the cooled solution of N,N'-dimethylethylenediamine.[1]

-

Stir the reaction mixture overnight, allowing it to gradually warm to room temperature.[1]

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography to yield N-(Boc)-N,N'-dimethylethylenediamine.[1]

This Boc-protected DMEA can then be incorporated into a larger linker structure, for example, by coupling to a PABC moiety, followed by deprotection and subsequent reaction with other linker components and the payload.

Assessment of ADC Hydrophobicity using Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their surface hydrophobicity. A decrease in retention time indicates a more hydrophilic ADC.

Materials:

-

HIC column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A: High salt buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

-

HPLC system

Procedure:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample (typically 1-5 mg/mL).

-

Elute the ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time period (e.g., 30 minutes).

-

Monitor the absorbance at 280 nm.

-

Compare the retention times of ADCs with and without the DMEA moiety. A shorter retention time for the DMEA-containing ADC indicates increased hydrophilicity.

The following diagram illustrates the principle of HIC for ADC analysis.

Measurement of ADC Aggregation by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size. An increase in the percentage of high molecular weight species (HMWS) indicates greater aggregation.

Materials:

-

SEC column (e.g., TSKgel G3000SWxl)

-

Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

-

HPLC system

Procedure:

-

Equilibrate the SEC column with the mobile phase.

-

Inject the ADC sample (typically at a concentration of 1 mg/mL).

-

Elute the sample isocratically with the mobile phase.

-

Monitor the absorbance at 280 nm.

-

Integrate the peak areas corresponding to the monomer and high molecular weight species.

-

Calculate the percentage of aggregation. A lower percentage of HMWS for the DMEA-containing ADC indicates reduced aggregation.[2]

The following diagram illustrates the principle of SEC for ADC analysis.

Conclusion

The incorporation of the N,N-dimethylethylenediamine (DMEA) moiety into ADC linkers represents a valuable strategy for enhancing their hydrophilicity. The tertiary amine of DMEA contributes to increased aqueous solubility, which in turn can lead to reduced aggregation and improved pharmacokinetic properties of the resulting ADC. While further head-to-head comparative studies are needed to fully quantify the benefits of DMEA over other hydrophilic linkers, its inclusion in various ADC constructs in development highlights its utility in addressing the critical challenge of ADC solubility. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of DMEA-containing linkers, enabling researchers to further explore and optimize their application in the next generation of antibody-drug conjugates.

References

PNU-159682: A Technical Guide to a High-Potency Topoisomerase II Inhibitor

Introduction

PNU-159682 is a highly potent anthracycline derivative and a major active metabolite of the investigational drug nemorubicin (MMDX).[][2] It functions as a powerful DNA topoisomerase II inhibitor, demonstrating cytotoxicity several orders of magnitude greater than its parent compound and conventional chemotherapeutics like doxorubicin.[][2] Due to its exceptional potency, PNU-159682 has garnered significant interest as a payload for antibody-drug conjugates (ADCs), a class of targeted cancer therapies designed to deliver cytotoxic agents directly to tumor cells.[3][4] This guide provides an in-depth overview of PNU-159682, focusing on its mechanism of action, quantitative potency, and the experimental protocols used for its characterization.

Core Mechanism of Action: Topoisomerase II Inhibition

PNU-159682 exerts its cytotoxic effects primarily through the inhibition of topoisomerase II, an essential enzyme that modulates DNA topology to facilitate processes like replication and transcription.[5][6][7] The mechanism involves a multi-step process that culminates in irreversible DNA damage and programmed cell death.

-

DNA Intercalation: As an anthracycline, PNU-159682 intercalates into the DNA double helix, inserting itself between base pairs.[][8] This interaction is a prerequisite for its inhibitory action on topoisomerase II.

-

Stabilization of the Cleavage Complex: Topoisomerase II functions by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through before religating the break.[9][10] PNU-159682 acts as a "topoisomerase poison" by stabilizing the covalent intermediate state, known as the topoisomerase II-DNA cleavage complex, where the enzyme is bound to the broken DNA ends.[9][11] This prevents the re-ligation of the DNA strands.

-

Induction of DNA Double-Strand Breaks: The stabilization of these cleavage complexes transforms them into permanent, lethal DNA double-strand breaks, particularly when encountered by the cell's replication or transcription machinery.[][11]

-

Cellular Damage Response and Apoptosis: The accumulation of DSBs triggers a robust DNA damage response, characterized by the phosphorylation of histone H2AX (γH2AX) and the activation of checkpoint kinases like Chk1.[12][13] This leads to cell cycle arrest, primarily in the S-phase, as the cell attempts to repair the extensive damage.[13][14][15] If the damage is irreparable, the cell is driven into apoptosis (programmed cell death), often mediated by the activation of caspases like caspase-3.[14]

Notably, the S-phase arrest induced by PNU-159682 and its derivatives distinguishes its mechanism from other anthracyclines like doxorubicin, which typically cause a block in the G2/M phase of the cell cycle.[15][16]

Caption: PNU-159682 mechanism of action leading to apoptosis.

Data Presentation: Quantitative Analysis

PNU-159682 demonstrates exceptional potency across a wide range of human cancer cell lines, with cytotoxic activity often in the sub-nanomolar range. Its efficacy is significantly higher than that of both nemorubicin (MMDX) and doxorubicin.[2]

Table 1: In Vitro Cytotoxicity of PNU-159682

This table summarizes the cytotoxic activity of PNU-159682 against various human tumor cell lines, presented as IC70 values (the concentration required to inhibit cell growth by 70%).

| Cell Line | Cancer Type | PNU-159682 (nM) | MMDX (nM) | Doxorubicin (nM) |

| HT-29 | Colon Carcinoma | 0.58 | 460 | 1500 |

| A2780 | Ovarian Carcinoma | 0.10 | 170 | 650 |

| DU145 | Prostate Carcinoma | 0.07 | 110 | 450 |

| EM-2 | Leukemia | 0.20 | 470 | 1300 |

| Jurkat | Leukemia | 0.11 | 260 | 230 |

| CEM | Leukemia | 0.07 | 130 | 200 |

| Data sourced from Quintieri et al., Clinical Cancer Research (2005).[2][17] |

Table 2: Comparative IC50 Values in Non-Hodgkin Lymphoma (NHL) Cell Lines

This table compares the IC50 values (the concentration required to inhibit cell growth by 50%) of PNU-159682 with another potent ADC payload, MMAE.

| Cell Line | PNU-159682 (nM) | MMAE (nM) |

| BJAB.Luc | 0.10 | 0.54 |

| Granta-519 | 0.020 | 0.25 |

| SuDHL4.Luc | 0.055 | 1.19 |

| WSU-DLCL2 | 0.10 | 0.25 |

| Data sourced from AbMole BioScience and MedchemExpress product sheets.[18][19] |

Table 3: Activity in Biochemical and Specific Cell-Based Assays

| Assay | Target/Cell Line | Concentration | Result |

| Topoisomerase II Unknotting | Purified Enzyme | 100 µM | Weak inhibition[][18][20] |

| Cytotoxicity | CAIX-expressing SKRC-52 cells | 25 nM (IC50) | Potent cytotoxic effect[][18][20] |

Experimental Protocols

The characterization of PNU-159682 involves a suite of cellular and biochemical assays to determine its mechanism and potency.

In Vitro Cytotoxicity Assay (CellTiter-Glo®)

This protocol determines the concentration of the drug that inhibits cell proliferation.

Caption: Workflow for determining in vitro cytotoxicity.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well microplates at a predetermined density and allowed to attach overnight.

-

Drug Treatment: PNU-159682 is serially diluted to create a range of concentrations. The dilutions are added to the wells, and the plates are incubated for a period of 72 to 120 hours.[12]

-

Viability Measurement: After incubation, a viability reagent such as CellTiter-Glo® (Promega) is added. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.[12]

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to untreated controls, and dose-response curves are generated to calculate IC50 or IC70 values.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the drug on cell cycle progression.

Caption: Workflow for cell cycle analysis via flow cytometry.

Methodology:

-

Treatment and Harvesting: Cells are treated with PNU-159682 at a specific concentration (e.g., 0.5 nM to 2 nM) for a defined period, typically 24 hours.[14] Cells are then harvested by trypsinization.

-

Fixation: Cells are washed and fixed in cold 70% ethanol to permeabilize the membranes.

-

Staining: The fixed cells are stained with a solution containing a fluorescent DNA intercalating agent, such as propidium iodide (PI), and RNase to prevent staining of double-stranded RNA. A commercial kit like the CycleTEST™ Plus DNA Reagent Kit (BD Biosciences) can be used.[12]

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Analysis: The resulting data is analyzed to quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) and to identify a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.[14]

DNA Damage (γH2AX) and Apoptosis (Caspase-3/7) Assays

These assays quantify the induction of DNA damage and apoptosis, respectively. They can be performed using flow cytometry or live-cell imaging systems like the IncuCyte®.

Caption: Parallel workflows for DNA damage and apoptosis detection.

Methodology (γH2AX by Flow Cytometry):

-

Treatment: Cells are treated with PNU-159682 for 24 to 48 hours.[12]

-

Fixation and Permeabilization: Cells are harvested, fixed, and permeabilized to allow antibody access to intracellular proteins.

-

Staining: Cells are incubated with a fluorescently labeled antibody specific for phosphorylated H2AX (e.g., AF488 labeled anti-γH2AX).[12]

-

Analysis: The fluorescence intensity is quantified by flow cytometry to determine the level of DNA damage.

Methodology (Caspase-3/7 by Live-Cell Imaging):

-

Seeding and Reagent Addition: Cells are seeded in a plate, and a reagent that becomes fluorescent upon cleavage by active caspases-3 and -7 (e.g., IncuCyte® Caspase-3/7 Green Reagent) is added to the media.[12]

-

Treatment: PNU-159682 is added to the wells.

-

Imaging: The plate is placed in a live-cell imaging system (e.g., IncuCyte®), which takes images at regular intervals over several days.

-

Analysis: The software quantifies the number of green (apoptotic) cells over time, providing a kinetic measurement of apoptosis induction.[12]

Conclusion

PNU-159682 is a formidable topoisomerase II inhibitor characterized by its extraordinary potency and a distinct mechanism that induces S-phase arrest and massive apoptosis.[14] Its ability to cause irreversible DNA damage at sub-nanomolar concentrations makes it an exceptionally powerful cytotoxic agent. These properties, combined with its efficacy in preclinical models, underscore its potential as a critical component in next-generation cancer therapeutics, particularly as a payload for antibody-drug conjugates designed to target and eliminate tumor cells with high precision.[][3] Ongoing research and clinical investigations continue to explore the full therapeutic utility of this potent molecule.[21][22]

References

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. | BioWorld [bioworld.com]

- 5. Facebook [cancer.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. The interaction of nemorubicin metabolite PNU-159682 with DNA fragments d(CGTACG)(2), d(CGATCG)(2) and d(CGCGCG)(2) shows a strong but reversible binding to G:C base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stabilization of eukaryotic topoisomerase II-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. a.storyblok.com [a.storyblok.com]

- 13. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

- 19. abmole.com [abmole.com]

- 20. PNU-159682 | Topoisomerase | TargetMol [targetmol.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Nanoparticle-based drug delivery in advanced pancreatic ductal adenocarcinoma: is it time to deliver yet? - Coyne - AME Clinical Trials Review [actr.amegroups.org]

An In-depth Technical Guide to the Synthesis of Mal-Phe-C4-VC-PAB-DMEA-PNU-159682

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a frontier in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the payload. This technical guide provides a detailed examination of the synthesis pathway for a sophisticated drug-linker construct: Mal-Phe-C4-VC-PAB-DMEA-PNU-159682 .

This construct is comprised of several key components, each with a specific function:

-

Maleimide-Phenylalanine-C4 (Mal-Phe-C4): A non-cleavable linker component featuring a maleimide group for covalent attachment to cysteine residues on a monoclonal antibody, a phenylalanine unit, and a C4 alkyl spacer.

-

Valine-Citrulline (VC): A dipeptide sequence designed to be specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This ensures targeted release of the payload within the cancer cell.

-

p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, following enzymatic cleavage of the VC linker, spontaneously releases the attached drug payload in its active form.

-

DMEA (N,N'-dimethylethylenediamine): A spacer unit that forms a carbamate linkage with the payload, potentially influencing solubility and release kinetics.

-

PNU-159682: A highly potent derivative of the anthracycline nemorubicin and a topoisomerase II inhibitor. Its extreme cytotoxicity makes it an effective ADC payload but unsuitable for conventional systemic administration.

This document outlines a plausible multi-step synthesis for this complex molecule, providing detailed experimental protocols derived from analogous chemical literature, quantitative data where available, and workflow visualizations to guide researchers in the field of ADC development.

Overall Synthesis Pathway

The synthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of the Payload-Spacer Moiety (PAB-DMEA-PNU-159682): This involves the sequential attachment of the DMEA spacer to the PAB self-immolative unit and subsequent conjugation to the PNU-159682 payload.

-

Synthesis of the Targeting-Linker Moiety (Mal-Phe-C4-VC): This involves the synthesis of the maleimide-functionalized phenylalanine-C4 spacer and its coupling to the valine-citrulline dipeptide.

-

Final Fragment Coupling and Deprotection: The two major fragments are coupled to form the complete drug-linker construct, followed by any necessary deprotection steps.

Caption: High-level overview of the convergent synthesis strategy for the target drug-linker.

Data Presentation: Synthesis Intermediates

The following table summarizes key data for the proposed intermediates in the synthesis pathway. Yields and specific analytical data are based on representative examples from the literature and should be considered illustrative.

| Intermediate No. | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (HPLC) |

| 1 | Fmoc-Val-Cit-PAB-OH | C₃₅H₄₁N₅O₈ | 671.74 | 85-95 | >95% |

| 2 | H-Val-Cit-PAB-OH | C₂₀H₃₁N₅O₆ | 449.50 | >95 | >95% |

| 3 | Mal-Phe-C4-COOH | C₂₂H₂₂N₂O₅ | 410.43 | Est. 60-70 | >95% |

| 4 | Mal-Phe-C4-Val-Cit-PAB-OH | C₄₂H₅₁N₇O₁₀ | 829.90 | Est. 70-80 | >95% |

| 5 | N-(Boc)-N,N'-dimethylethylenediamine | C₉H₂₀N₂O₂ | 188.27 | ~53 | >98% |

| 6 | Mal-Phe-C4-VC-PAB-O-PNP | C₄₉H₅₄N₈O₁₄ | 994.99 | Est. 80-90 | >95% |

| 7 | Mal-Phe-C4-VC-PAB-DMEA-Boc | C₅₂H₇₀N₈O₁₁ | 1007.17 | Est. 60-70 | >95% |

| 8 | Mal-Phe-C4-VC-PAB-DMEA-NH₂ | C₄₇H₆₂N₈O₉ | 907.06 | >95 | >95% |

| 9 (Final) | This compound | C₇₄H₈₇N₉O₂₀ | 1450.55 | Est. 40-50 | >98% |

*Estimated yields based on similar reactions reported in the literature.

Experimental Protocols

The following protocols are detailed methodologies for the key synthetic transformations. These are based on established chemical principles and published procedures for analogous compounds.[][2] Researchers should perform appropriate characterization (NMR, MS, HPLC) at each step.

Part 1: Synthesis of the Val-Cit-PAB Linker Core

This section details the synthesis of the cleavable dipeptide-spacer unit, a common motif in many ADCs. The methodology is adapted from an improved synthesis route designed to prevent racemization.[3]

Caption: Workflow for the synthesis of the Fmoc-protected VC-PAB intermediate.

Protocol 1.1: Synthesis of Fmoc-L-Citrulline-p-aminobenzyl alcohol (Fmoc-Cit-PABOH)

-

To a solution of Fmoc-L-Citrulline (1.0 eq) in anhydrous DMF, add 4-aminobenzyl alcohol (1.1 eq).

-

Cool the mixture to 0 °C and add HATU (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (1.0 eq).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, DCM/MeOH gradient) to afford Fmoc-Cit-PABOH as a white solid.

Protocol 1.2: Synthesis of Fmoc-Val-Cit-PAB-OH (Intermediate 1)

-

Dissolve Fmoc-Cit-PABOH (1.0 eq) in a 20% solution of piperidine in DMF.

-

Stir at room temperature for 1 hour to effect Fmoc deprotection.

-

Concentrate the solution under high vacuum to remove piperidine and DMF. Co-evaporate with toluene to remove residual piperidine, yielding the crude H-Cit-PAB-OH intermediate.

-

Dissolve the crude amine in fresh anhydrous DMF.

-

Add Fmoc-L-Valine-OSu (Fmoc-Val-OSu) (1.1 eq) and DIPEA (1.2 eq).

-

Stir the reaction at room temperature overnight.

-

Work up the reaction as described in Protocol 1.1.

-

Purify by flash column chromatography to yield Fmoc-Val-Cit-PAB-OH (1) as a white solid.

Part 2: Synthesis of the Mal-Phe-C4-COOH Linker

This protocol outlines a plausible route for the synthesis of the N-terminal portion of the linker, for which direct literature is scarce. It involves the synthesis of a phenylalanine derivative with a C4-carboxylic acid side chain, followed by introduction of the maleimide group.

Protocol 2.1: Synthesis of Boc-Phe(4-butyl-ester)-OH

-

Starting with N-Boc-4-amino-L-phenylalanine, perform a reductive alkylation with ethyl 4-oxobutanoate using a reducing agent such as sodium triacetoxyborohydride.

-

The resulting secondary amine is then protected, for instance, with a Cbz group.

-

This intermediate provides a phenylalanine core with a C4 ester side chain, ready for further modification after selective deprotection.

Protocol 2.2: Synthesis of Mal-Phe-C4-COOH (Intermediate 3)

-

The ester from the previous step is hydrolyzed under basic conditions (e.g., LiOH in THF/water) to yield the carboxylic acid.

-

The Boc and Cbz protecting groups are removed (e.g., via hydrogenation for Cbz and TFA for Boc).

-

The resulting amino-acid with a C4-carboxylic acid side chain is reacted with maleic anhydride in a suitable solvent like acetic acid at reflux to form the maleamic acid.

-

The maleamic acid is then cyclized to the maleimide by heating with a dehydrating agent such as acetic anhydride and sodium acetate to yield Mal-Phe-C4-COOH (3) .

Part 3: Assembly of the Full Linker and Payload Conjugation

This final stage involves coupling the two main fragments and conjugating the complete linker to the PNU-159682 payload. The conjugation to PNU-159682 is proposed to occur via a carbamate linkage involving the DMEA spacer.[]

Caption: Proposed workflow for the final assembly of the drug-linker conjugate.

Protocol 3.1: Synthesis of Mal-Phe-C4-Val-Cit-PAB-OH (Intermediate 4)

-

Fmoc-deprotect Fmoc-Val-Cit-PAB-OH (1) using 20% piperidine in DMF as described in Protocol 1.2 to obtain crude H-Val-Cit-PAB-OH (2) .

-

In a separate flask, dissolve Mal-Phe-C4-COOH (3) (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes to pre-activate the acid.

-

Add the activated acid solution to the flask containing crude H-Val-Cit-PAB-OH (2) .

-

Stir the reaction at room temperature overnight.

-

Work up and purify by preparative RP-HPLC to obtain Mal-Phe-C4-Val-Cit-PAB-OH (4) .

Protocol 3.2: Synthesis of N-(Boc)-N,N'-dimethylethylenediamine (Intermediate 5)

-

Dissolve N,N'-dimethylethylenediamine (3.0 eq) in dry DCM under a nitrogen atmosphere and cool to 0 °C.[2]

-

Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in dry DCM.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Evaporate the solvent. Add ethyl acetate and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield N-(Boc)-N,N'-dimethylethylenediamine (5) as an oil.

Protocol 3.3: Final Assembly and Conjugation to PNU-159682

-

Activation of Linker: Dissolve Mal-Phe-C4-Val-Cit-PAB-OH (4) (1.0 eq) in dry DCM and pyridine. Cool to 0 °C and add p-nitrophenyl chloroformate (1.2 eq). Stir for 3 hours, allowing it to warm to room temperature to form the activated linker (6) .

-

DMEA Coupling: To the activated linker solution, add N-(Boc)-N,N'-dimethylethylenediamine (5) (1.5 eq) and stir overnight. Purify by HPLC to obtain the Boc-protected linker-DMEA conjugate (7) .

-

Boc Deprotection: Dissolve (7) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir for 1 hour at room temperature. Co-evaporate with toluene to remove excess TFA, yielding the deprotected amine-linker (8) as a TFA salt.

-

Carbamate Formation with PNU-159682: This is the most critical and sensitive step.

-

Dissolve PNU-159682 (1.0 eq) in anhydrous, amine-free DMF or DCM under an inert atmosphere.

-

In a separate flask, activate the amine-linker (8) (1.2 eq) by reacting it with an agent like 1,1'-Carbonyldiimidazole (CDI) or triphosgene in the presence of a non-nucleophilic base (e.g., DIPEA) to form a reactive intermediate (e.g., an imidazole-carbamate or isocyanate).

-

Slowly add the activated linker solution to the PNU-159682 solution. The addition of a catalyst such as DMAP may be required.

-

Stir the reaction at room temperature, protected from light, until completion (monitor by LC-MS).

-

-

Purification: The final product, This compound (9) , must be purified using preparative RP-HPLC to remove unreacted starting materials and side products. Lyophilize the pure fractions to obtain the final product as a solid.

Conclusion

The synthesis of this compound is a complex, multi-step process that requires careful control of reaction conditions and protecting group strategies. The outlined pathway, based on established methodologies in peptide synthesis and bioconjugation chemistry, provides a robust framework for obtaining this potent drug-linker construct. Successful synthesis will enable the development of next-generation ADCs with enhanced stability, targeted payload release, and formidable therapeutic potential. The protocols and data presented herein serve as a comprehensive guide for researchers dedicated to advancing the field of antibody-drug conjugates.

References

Physicochemical Properties of PNU-159682 Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of PNU-159682 and its derivatives. PNU-159682 is an exceptionally potent anthracycline and a metabolite of nemorubicin, demonstrating significant potential as a payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2][3] Understanding the physicochemical characteristics of PNU-159682 and its analogs is critical for optimizing drug delivery, efficacy, and stability.

Physicochemical Properties of PNU-159682

This section summarizes the known physicochemical properties of the parent compound, PNU-159682. The data has been compiled from publicly available databases and scientific literature.

| Property | Value | Source |

| Molecular Formula | C₃₂H₃₅NO₁₃ | BOC Sciences[] |

| Molecular Weight | 641.62 g/mol | BOC Sciences[] |

| Appearance | White solid powder | BOC Sciences[] |

| Solubility | Soluble in DMSO, slightly soluble in chloroform and methanol. | BOC Sciences[] |

| Lipophilicity (XLogP3) | 2.4 | PubChem |

| Polar Surface Area (PSA) | 190.75 Ų | BOC Sciences[] |

| Vapor Pressure | 0.0±3.2 mmHg at 25°C | BOC Sciences[] |

| Flash Point | 460.9±34.3 °C | BOC Sciences[] |

| Index of Refraction | 1.691 | BOC Sciences[] |

PNU-159682 Derivatives and Structure-Activity Relationships

Recent research has focused on the synthesis of novel PNU-159682 derivatives to improve properties such as stability and solubility, which are crucial for ADC development.[3] A key study by Holte et al. (2020) explored structure-activity relationships by modifying the C-14 alcohol side chain and the saturated tricyclic heterocycle of PNU-159682.[1][3] This led to the development of six new linker-drugs for conjugation to antibodies.[1] While the specific quantitative physicochemical data for these derivatives are detailed in the full publication, the research highlights a strategy to overcome some of the inherent challenges associated with PNU-159682 linker-drugs.[3]

Experimental Protocols

The determination of physicochemical properties is essential for drug development. The following sections describe general experimental protocols relevant to the characterization of PNU-159682 and its derivatives.

Determination of Lipophilicity

Lipophilicity, a key parameter influencing a drug's pharmacokinetic and pharmacodynamic properties, is often determined using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Principle: The retention time of a compound on a nonpolar stationary phase in a reversed-phase HPLC system is correlated with its lipophilicity. The capacity factor (k') can be used to calculate the logarithm of the partition coefficient (logP).

General Protocol:

-

System Preparation: An HPLC system equipped with a C18 column and a UV detector is used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used as the mobile phase. The composition of the mobile phase can be varied to achieve optimal separation.

-

Sample Preparation: The compound of interest is dissolved in a suitable solvent, typically the mobile phase.

-

Analysis: The sample is injected into the HPLC system, and the retention time is recorded.

-

Calculation: The capacity factor (k') is calculated using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time. The logP value is then determined by correlating k' with the logP values of a series of standard compounds with known lipophilicity.

Determination of pKa

The ionization constant (pKa) is a critical parameter that affects the solubility, absorption, and distribution of a drug. Potentiometric titration is a common and accurate method for pKa determination.[6]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is measured as a function of the titrant volume. The pKa is the pH at which the compound is 50% ionized.

General Protocol:

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent for poorly soluble compounds. The ionic strength of the solution is kept constant.[6]

-

Titration: The solution is titrated with a standardized solution of HCl or NaOH.[6]

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the curve. For reliable results, multiple titrations are recommended.[6]

In Vitro Cytotoxicity Assay

The cytotoxic potential of PNU-159682 and its derivatives is a key indicator of their anticancer activity. The sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity in adherent cell lines.

Principle: SRB is a dye that binds to basic amino acids in cellular proteins. The amount of bound dye is proportional to the cell mass and is used to determine cell viability.

General Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

-

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with a solution of SRB.

-

Washing: Unbound dye is removed by washing with acetic acid.

-

Dye Solubilization: The bound dye is solubilized with a basic solution (e.g., Tris base).

-

Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 510 nm).

-

Data Analysis: The IC50 or IC70 value (the concentration of the compound that inhibits cell growth by 50% or 70%, respectively) is calculated from the dose-response curve.

Mechanism of Action and Signaling Pathway

PNU-159682 exerts its potent cytotoxic effects through a dual mechanism of action characteristic of anthracyclines: DNA intercalation and inhibition of topoisomerase II.[] This leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.

Caption: Mechanism of action of PNU-159682.

Experimental and Analytical Workflow

The development and characterization of PNU-159682 derivatives for ADC applications involve a multi-step workflow, from synthesis to in vivo evaluation.

Caption: Development workflow for PNU-159682 derivatives.

References

- 1. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. | BioWorld [bioworld.com]

- 5. Influence of lipophilicity on cytotoxicity of anthracyclines in LoVo and LoVo/Dx human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

In Vitro Cytotoxicity of PNU-159682: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of PNU-159682, a highly potent anthracycline derivative and a major active metabolite of nemorubicin. PNU-159682 is recognized for its exceptional cytotoxic activity against a broad range of cancer cell lines, positioning it as a molecule of significant interest for the development of targeted cancer therapies, particularly as a payload for antibody-drug conjugates (ADCs).

Core Mechanism of Action

PNU-159682 exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerase II.[1][2] This inhibition leads to the accumulation of double-strand DNA breaks, which subsequently triggers a cascade of cellular events culminating in apoptosis.[2] A key characteristic of PNU-159682's activity is the induction of cell cycle arrest in the S-phase, a feature that distinguishes it from other anthracyclines like doxorubicin, which typically cause a G2/M-phase block.[3][4] This potent induction of DNA damage and subsequent programmed cell death underscores its profound anti-tumor activity.[3]

Quantitative Cytotoxicity Data

The in vitro potency of PNU-159682 has been evaluated across a diverse panel of human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) and 70% inhibitory concentration (IC70) values, demonstrating its sub-nanomolar efficacy.

Table 1: IC50 Values of PNU-159682 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| BJAB.Luc | Non-Hodgkin's Lymphoma | 0.10[5][6] |

| Granta-519 | Non-Hodgkin's Lymphoma | 0.020[5][6] |

| SuDHL4.Luc | Non-Hodgkin's Lymphoma | 0.055[5] |

| WSU-DLCL2 | Non-Hodgkin's Lymphoma | 0.1[5][6] |

| SKRC-52 | Renal Cell Carcinoma | 25[1][2] |

Table 2: IC70 Values of PNU-159682 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC70 (nM) |

| HT-29 | Colon Carcinoma | 0.577[1][5] |

| A2780 | Ovarian Carcinoma | 0.39[1][5] |

| DU145 | Prostate Carcinoma | 0.128[1][5] |

| EM-2 | - | 0.081[1][5] |

| Jurkat | T-cell Leukemia | 0.086[1][5] |

| CEM | T-cell Leukemia | 0.075[1][5] |

Experimental Protocols

The determination of in vitro cytotoxicity of PNU-159682 is commonly performed using the Sulforhodamine B (SRB) assay. This colorimetric assay provides a sensitive measure of cellular protein content, which correlates with cell number.

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

1. Cell Plating:

- Harvest cancer cells from the exponential growth phase.

- Determine cell density using a hemocytometer.

- Seed cells into a 96-well flat-bottom plate at a density of 5,000-20,000 cells per well in 100 µL of complete culture medium.

- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

- Prepare serial dilutions of PNU-159682 in the appropriate cell culture medium.

- Remove the medium from the wells and add 100 µL of the respective PNU-159682 dilutions.

- Include a vehicle control (medium with the same concentration of the solvent used to dissolve PNU-159682, e.g., DMSO) and a no-treatment control.

- Incubate the plate for the desired exposure time (e.g., 72 hours) under standard cell culture conditions.

3. Cell Fixation:

- After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without aspirating the culture medium.

- Incubate the plate at 4°C for 1 hour to fix the cells.

4. Washing:

- Carefully remove the supernatant.

- Wash the wells five times with 200 µL of 1% (v/v) acetic acid to eliminate excess TCA.

- Allow the plates to air dry completely.

5. SRB Staining:

- Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.

- Incubate at room temperature for 30 minutes.

6. Removal of Unbound Dye:

- Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove any unbound SRB dye.

- Allow the plates to air dry completely.

7. Solubilization of Bound Dye:

- Add 200 µL of 10 mM Tris base solution to each well.

- Place the plate on a shaker for 10 minutes to ensure complete solubilization of the protein-bound dye.

8. Absorbance Measurement:

- Measure the optical density (OD) at a wavelength of 565 nm using a microplate reader.

9. Data Analysis:

- Subtract the background absorbance (from wells containing medium only) from all readings.

- Calculate the percentage of cell viability relative to the vehicle-treated control cells.

- Plot the percentage of cell viability against the logarithm of the PNU-159682 concentration to determine the IC50 value.

Visualizations

Signaling Pathway of PNU-159682-Induced Cytotoxicity

Caption: Mechanism of PNU-159682-induced cytotoxicity.

Experimental Workflow for In Vitro Cytotoxicity Assay

Caption: General workflow for SRB cytotoxicity assay.

References

The Bystander Effect of PNU-159682-Based Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the bystander effect mediated by Antibody-Drug Conjugates (ADCs) utilizing the potent cytotoxic payload, PNU-159682. PNU-159682, a highly potent derivative of the anthracycline nemorubicin, functions as a DNA topoisomerase II inhibitor, inducing catastrophic DNA damage and subsequent cell death.[1][2] Its exceptional potency makes it a compelling payload for ADCs. The bystander effect, a phenomenon where the ADC's payload kills not only the target antigen-expressing cancer cells but also adjacent antigen-negative cells, is a critical attribute for overcoming tumor heterogeneity and enhancing therapeutic efficacy.[3] This guide provides a comprehensive overview of the mechanism of action, experimental protocols for evaluating the bystander effect, and quantitative data analysis.

Mechanism of Action: PNU-159682 and the DNA Damage Response

PNU-159682 exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[2][4] This inhibition leads to the accumulation of DNA double-strand breaks (DSBs), which are highly toxic lesions that trigger a robust DNA Damage Response (DDR).

The DDR is primarily orchestrated by two key signaling cascades: the ATM-Chk2 and ATR-Chk1 pathways.[2][5] Upon sensing DSBs, the ATM (Ataxia Telangiectasia Mutated) kinase is activated, which in turn phosphorylates and activates the checkpoint kinase Chk2.[5][6] This cascade leads to cell cycle arrest, typically at the G1/S or G2/M transition, allowing time for DNA repair.[7] If the damage is too extensive to be repaired, this pathway can initiate apoptosis (programmed cell death). The ATR (Ataxia Telangiectasia and Rad3-related) kinase, in conjunction with its downstream effector Chk1, is primarily activated by single-stranded DNA, which can arise at stalled replication forks, but also plays a role in the response to DSBs.[2][5] Activation of these pathways ultimately converges on the cell cycle machinery and apoptotic signaling to determine the cell's fate.

The Bystander Effect: Extending the Reach of Cytotoxicity

The bystander effect of PNU-159682-based ADCs is contingent on several factors, including the properties of the linker connecting the payload to the antibody and the physicochemical characteristics of the released payload. A cleavable linker is essential to allow the payload to be released from the antibody within the target cell. Once released, the payload must be able to traverse the cell membrane to affect neighboring cells. The lipophilicity and neutral charge of the payload are critical determinants of its membrane permeability.

Quantitative Analysis of the Bystander Effect